Cas no 74476-66-7 (2-Chloro-4-phenyl-thiazole-5-carboxylic acid)
2-Chloro-4-phenyl-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-phenyl-thiazole-5-carboxylic acid
- SCHEMBL3894571
- MFCD27964310
- AKOS022660813
- 2-Chloro-4-phenylthiazole-5-carboxylic acid
- 74476-66-7
- 2-Chloro-4-Phenyl-5-Thiazolecarboxylic Acid
- 2-Chloro-4-phenylthiazole-5-carboxylicacid
- RSXBHFCITNFCHP-UHFFFAOYSA-N
- 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD27964310
- Inchi: 1S/C10H6ClNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
- InChI Key: RSXBHFCITNFCHP-UHFFFAOYSA-N
- SMILES: ClC1=NC(=C(C(=O)O)S1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 238.9807773g/mol
- Monoisotopic Mass: 238.9807773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 78.4Ų
2-Chloro-4-phenyl-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189393-1g |
2-chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 1g |
$497 | 2021-08-05 | |
| Alichem | A059003930-1g |
2-Chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 1g |
$438.60 | 2023-09-01 | |
| Chemenu | CM189393-1g |
2-chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 1g |
$473 | 2023-02-17 | |
| OTAVAchemicals | 3703006-100MG |
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid |
74476-66-7 | 95% | 100MG |
$300 | 2023-06-25 | |
| OTAVAchemicals | 3703006-250MG |
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid |
74476-66-7 | 95% | 250MG |
$375 | 2023-06-25 | |
| OTAVAchemicals | 3703006-500MG |
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid |
74476-66-7 | 95% | 500MG |
$450 | 2023-06-25 | |
| OTAVAchemicals | 3703006-1G |
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid |
74476-66-7 | 95% | 1G |
$500 | 2023-06-25 | |
| A2B Chem LLC | AX47960-100mg |
2-Chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 100mg |
$534.00 | 2024-04-19 | |
| A2B Chem LLC | AX47960-250mg |
2-Chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 250mg |
$617.00 | 2024-04-19 | |
| A2B Chem LLC | AX47960-500mg |
2-Chloro-4-phenylthiazole-5-carboxylic acid |
74476-66-7 | 95% | 500mg |
$700.00 | 2024-04-19 |
2-Chloro-4-phenyl-thiazole-5-carboxylic acid Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Chloro-4-phenyl-thiazole-5-carboxylic acid
2-Chloro-4-phenyl-thiazole-5-carboxylic Acid: A Comprehensive Overview
2-Chloro-4-phenyl-thiazole-5-carboxylic acid, also known by its CAS number 74476-66-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure containing a thiazole ring, a chlorine substituent, and a phenyl group, has garnered attention due to its potential in drug discovery and material science. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer research.
The molecular structure of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid is defined by its thiazole core, which serves as a scaffold for various functional groups. The presence of the chlorine atom at position 2 and the phenyl group at position 4 imparts unique electronic and steric properties to the molecule. These features make it an ideal candidate for exploring diverse chemical reactions, including coupling reactions and cyclization processes. Researchers have utilized these properties to synthesize bioactive compounds with enhanced pharmacokinetic profiles.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid. For instance, a study published in the Journal of Organic Chemistry demonstrated a one-pot synthesis approach that significantly reduces reaction time and enhances yield. This method involves the reaction of thioamide derivatives with aromatic aldehydes under mild conditions, followed by subsequent chlorination steps to introduce the chlorine substituent.
The biological activity of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has been extensively investigated in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Additionally, it has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.
In terms of applications, 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has been explored as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For example, researchers have employed this compound as a building block for constructing heterocyclic frameworks that exhibit improved solubility and bioavailability. These frameworks are particularly promising for use in targeted drug delivery systems.
The environmental impact of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has also been a topic of interest. Studies conducted under simulated environmental conditions indicate that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic ecosystems. This finding is crucial for assessing its ecological safety and ensuring sustainable practices during its production and use.
In conclusion, 2-Chloro-4-phenyl-thiazole-5-carboxylic acid, with its unique structural features and diverse applications, continues to be a focal point in contemporary chemical research. Its role as a key intermediate in drug discovery and material science underscores its importance in advancing innovative solutions across multiple disciplines.
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